(3R)-3-氨基癸酸,三氟乙酸

描述

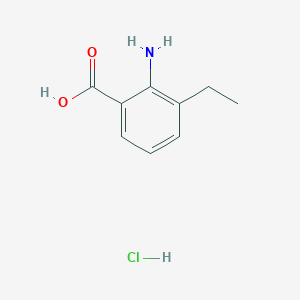

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is widely used in organic chemistry for various purposes .

Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Molecular Structure Analysis

The molecular structure of TFA is CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis

TFA is a known breakdown product of numerous pesticides and of many other industrial chemicals including hydrochlorofluorocarbons and hydrofluorocarbons (HCFCs and HFCs, which are used as propellants in various sprays and as cooling agents), fluoropolymers (such as teflon) and medicinal products (such as the anaesthetic halothane) .Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .科学研究应用

Organic Synthesis

(3R)-3-aminodecanoic acid, trifluoroacetic acid: is widely used in organic synthesis. Its role as a building block in the synthesis of pharmaceuticals and agrochemicals is significant due to its ability to introduce fluorine-containing functional groups . The compound’s strong acidity and solubility in most solvents make it an excellent catalyst and reagent for various chemical transformations, including rearrangements and functional group deprotections .

Peptide Synthesis

In peptide synthesis, trifluoroacetic acid is utilized for the deprotection of t-BOC group, which is a common protecting group for amines. The acid’s volatility and strong acidity are advantageous for the synthesis of complex peptides .

Environmental Impact Studies

Trifluoroacetic acid is a known environmental pollutant. It is produced from the atmospheric degradation of hydrofluorocarbons (HFCs) and has been detected in various environmental settings. Research into its toxicity, sources, and removal processes is crucial for understanding its long-term environmental impact .

Analytical Chemistry

In analytical chemistry, trifluoroacetic acid is used as an ion pairing agent in liquid chromatography. It is also employed as a solvent in NMR spectroscopy and as a calibrant in mass spectrometry due to its volatility and strong acidic nature .

Medicinal Chemistry

The compound’s role in medicinal chemistry is growing as it is used to synthesize fluorine-containing bioactive molecules. These molecules often exhibit enhanced metabolic stability and improved pharmacokinetic properties .

Material Science

In material science, (3R)-3-aminodecanoic acid, trifluoroacetic acid can be used to modify surface properties of materials. The introduction of fluorine atoms can lead to the development of materials with unique hydrophobic and chemical resistance characteristics .

Fluorine Chemistry

The compound is essential in fluorine chemistry for the introduction of trifluoromethyl groups into organic molecules. This modification can significantly alter the chemical and physical properties of the molecules, leading to new applications in various fields .

Drug Development

In drug development, the compound’s ability to introduce fluorine atoms into drug molecules is leveraged to enhance their biological activity and stability. This has led to the development of new classes of drugs with improved efficacy .

作用机制

Target of Action

Trifluoroacetic acid is known to interact with various proteins and enzymes due to its highly reactive nature .

Mode of Action

Trifluoroacetic acid, a component of the compound, is a strong acid and can act as a proton donor in biochemical reactions . It is also known to be more reactive compared to its conjugate base, trifluoroacetate .

Biochemical Pathways

Trifluoroacetic acid is known to be a persistent pollutant in the environment, and it has been detected in various environmental settings .

Pharmacokinetics

Trifluoroacetic acid is known to be highly soluble and persistent in the environment .

Action Environment

The action of (3R)-3-aminodecanoic acid, trifluoroacetic acid can be influenced by various environmental factors. Trifluoroacetic acid and its conjugate base trifluoroacetate are highly soluble and have been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans .

安全和危害

未来方向

属性

IUPAC Name |

(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZCMKJPCDEOBS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

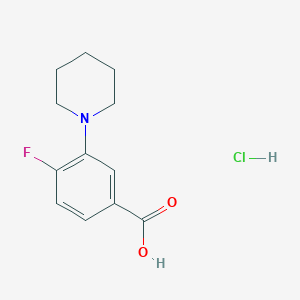

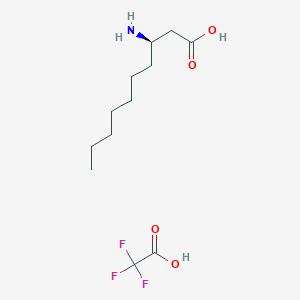

CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-aminodecanoic acid, trifluoroacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。